molecular formula C14H34O5Si4 B1591413 Methacryloxymethyltris(trimethylsiloxy)silane CAS No. 74681-63-3

Methacryloxymethyltris(trimethylsiloxy)silane

Cat. No. B1591413
CAS RN: 74681-63-3
M. Wt: 394.76 g/mol
InChI Key: NYHMLROEJNBVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacryloxymethyltris(trimethylsiloxy)silane is a tetramethylsilane-protected silicate compound utilized for proteomics research . It is also used as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .


Synthesis Analysis

The synthesis of Methacryloxymethyltris(trimethylsiloxy)silane involves two stages . In the first stage, Hexamethyldisiloxane and (trimethoxysilyl)methyl-2-methylacrylate react with acetic acid and trifluorormethanesulfonic acid at 45°C for 2 hours. In the second stage, the reaction mixture is treated with acetyl chloride at 40°C for 20 minutes .


Molecular Structure Analysis

The molecular formula of Methacryloxymethyltris(trimethylsiloxy)silane is C14H34O5Si4 . It contains a total of 56 bonds, including 22 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Chemical Reactions Analysis

Trimethylsilyl groups, which are part of the Methacryloxymethyltris(trimethylsiloxy)silane molecule, are known for their chemical inertness and large molecular volume . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Physical And Chemical Properties Analysis

Methacryloxymethyltris(trimethylsiloxy)silane has a boiling point of 130-135°C at 1mmHg and a density of 0.926 g/mL . Its refractive index at 20°C is 1.4150 .

Scientific Research Applications

Proteomics Research

This compound is utilized as a tetramethylsilane-protected silicate in proteomics research . It’s particularly valuable for its protective properties, which help in the analysis of complex protein mixtures by stabilizing the silicate structures during the sample preparation phase.

Silane Coupling Agent

As a coupling agent, it facilitates the bonding between organic and inorganic materials . This is crucial in composites and coatings where a strong bond between dissimilar materials is required for enhanced durability and performance.

Adhesion Promoter

In the field of adhesives, Methacryloxymethyltris(trimethylsiloxy)silane acts as an adhesion promoter . It improves the adhesion of polymer-based adhesives to substrates, particularly in environments where moisture resistance is essential.

Hydrophobing Agent

This compound serves as a hydrophobing agent, imparting water-repellent properties to surfaces . This application is significant in creating water-resistant coatings for various materials, including textiles and construction materials.

Dispersing Agent

In the production of inks and coatings, it acts as a dispersing agent to ensure uniform distribution of pigments and fillers . This leads to improved color consistency and stability of the final product.

Crosslinking Agent

It is used as a crosslinking agent to enhance the mechanical properties of polymers . By forming crosslinks within the polymer matrix, it contributes to increased strength, thermal stability, and chemical resistance.

Moisture Scavenger

In systems sensitive to moisture, such as sealants and adhesives, Methacryloxymethyltris(trimethylsiloxy)silane acts as a moisture scavenger . It helps in maintaining the integrity and performance of these materials by actively binding water molecules.

Polypropylene Catalyst

This compound finds application as a catalyst in the production of polypropylene . It aids in the polymerization process, resulting in polypropylene with desired properties for a wide range of applications.

Polyurethane Endcapper Silane

In the synthesis of polyurethanes, it is employed as an endcapper silane . This role is pivotal in controlling the molecular weight and functionality of the polyurethane chains, affecting the material’s properties.

Silylating Agent

It serves as a silylating agent in synthetic chemistry, providing a protective group for reactive sites during chemical reactions . This application is essential for the synthesis of complex organic molecules with high precision.

Safety And Hazards

The safety data sheet for Methacryloxymethyltris(trimethylsiloxy)silane recommends exercising caution when handling the chemical . It is advised to avoid all eye and skin contact and not to breathe in the vapor and mist . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

While specific future directions for Methacryloxymethyltris(trimethylsiloxy)silane are not mentioned in the retrieved papers, its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential applications in various fields including proteomics research, material science, and chemical synthesis.

properties

IUPAC Name

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMLROEJNBVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581588
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxymethyltris(trimethylsiloxy)silane

CAS RN

74681-63-3
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 2
Reactant of Route 2
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 3
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 4
Reactant of Route 4
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 5
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 6
Methacryloxymethyltris(trimethylsiloxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.